molecular formula C23H24N2O3S B301064 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

カタログ番号 B301064
分子量: 408.5 g/mol
InChIキー: IECHIKMUNXGIAR-NXZXOXKRSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one, also known as ABT-263, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2) family proteins. ABT-263 has been the subject of extensive research due to its potential therapeutic applications in cancer treatment.

作用機序

5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one binds to the hydrophobic groove of Bcl-2 family proteins, preventing them from inhibiting apoptosis. This leads to the activation of the apoptotic pathway and ultimately results in cancer cell death. 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has a high affinity for Bcl-2, Bcl-xL, and Bcl-w, but has little to no effect on other Bcl-2 family proteins, such as Mcl-1.
Biochemical and Physiological Effects:
5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition, 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. However, 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has also been shown to cause thrombocytopenia, or low platelet counts, which can lead to bleeding. This side effect has limited the use of 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one in clinical trials, and efforts are underway to develop safer Bcl-2 inhibitors.

実験室実験の利点と制限

5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is a potent inhibitor of Bcl-2 family proteins and has been widely used in preclinical studies to investigate the role of these proteins in cancer development and progression. However, 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has limited solubility in aqueous solutions, which can make it difficult to use in some experiments. In addition, 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

将来の方向性

For research include the development of combination therapies that target multiple pathways involved in cancer development and progression. In addition, efforts are underway to identify biomarkers that can predict response to Bcl-2 inhibitors, which could help to personalize cancer treatment and improve patient outcomes.

合成法

The synthesis of 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one involves several steps, including the condensation of 4-ethoxyaniline with thiosemicarbazide to form 2-(4-ethoxyphenyl)imino-3-thiazolidinone, which is then reacted with 4-(allyloxy)benzaldehyde to form the final product. The synthesis of 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been optimized to improve yield and purity, making it a viable option for large-scale production.

科学的研究の応用

5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in cancer treatment. Bcl-2 family proteins play a crucial role in regulating apoptosis, or programmed cell death, and are often overexpressed in cancer cells, leading to resistance to chemotherapy and radiation therapy. 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one binds to Bcl-2 family proteins, inhibiting their anti-apoptotic function and promoting cancer cell death. 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors.

特性

製品名

5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

分子式

C23H24N2O3S

分子量

408.5 g/mol

IUPAC名

(5Z)-2-(4-ethoxyphenyl)imino-3-ethyl-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H24N2O3S/c1-4-15-28-20-11-7-17(8-12-20)16-21-22(26)25(5-2)23(29-21)24-18-9-13-19(14-10-18)27-6-3/h4,7-14,16H,1,5-6,15H2,2-3H3/b21-16-,24-23?

InChIキー

IECHIKMUNXGIAR-NXZXOXKRSA-N

異性体SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC=C)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=NC3=CC=C(C=C3)OCC

正規SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=NC3=CC=C(C=C3)OCC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。